molecular formula C14H20N2O3S B10971035 Methyl 3-{[(4-methylcyclohexyl)carbamoyl]amino}thiophene-2-carboxylate

Methyl 3-{[(4-methylcyclohexyl)carbamoyl]amino}thiophene-2-carboxylate

Cat. No.: B10971035
M. Wt: 296.39 g/mol
InChI Key: MQMIIBOYDWAJFU-UHFFFAOYSA-N
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Description

METHYL 3-({[(4-METHYLCYCLOHEXYL)AMINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a methyl ester group, and a 4-methylcyclohexylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-({[(4-METHYLCYCLOHEXYL)AMINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE typically involves multiple steps, starting with the preparation of the thiophene ring and the 4-methylcyclohexylamine derivative. The key steps include:

    Formation of the Thiophene Ring: This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.

    Introduction of the Methyl Ester Group: This step involves esterification reactions, often using methanol and an acid catalyst.

    Coupling with 4-Methylcyclohexylamine: The final step involves the coupling of the thiophene derivative with 4-methylcyclohexylamine, typically using carbodiimide coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-({[(4-METHYLCYCLOHEXYL)AMINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amide or thioester derivatives.

Scientific Research Applications

METHYL 3-({[(4-METHYLCYCLOHEXYL)AMINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its potential therapeutic effects.

Mechanism of Action

The mechanism of action of METHYL 3-({[(4-METHYLCYCLOHEXYL)AMINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

    Glimepiride: A sulfonylurea antidiabetic drug with a similar structural motif.

    Glipizide: Another sulfonylurea with comparable pharmacological properties.

    Glyburide: Shares structural similarities and is used in the treatment of type 2 diabetes.

Uniqueness

METHYL 3-({[(4-METHYLCYCLOHEXYL)AMINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiophene ring and 4-methylcyclohexylamine moiety differentiate it from other compounds, providing unique opportunities for research and application.

Properties

Molecular Formula

C14H20N2O3S

Molecular Weight

296.39 g/mol

IUPAC Name

methyl 3-[(4-methylcyclohexyl)carbamoylamino]thiophene-2-carboxylate

InChI

InChI=1S/C14H20N2O3S/c1-9-3-5-10(6-4-9)15-14(18)16-11-7-8-20-12(11)13(17)19-2/h7-10H,3-6H2,1-2H3,(H2,15,16,18)

InChI Key

MQMIIBOYDWAJFU-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)NC(=O)NC2=C(SC=C2)C(=O)OC

Origin of Product

United States

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